N-pyrimidin-2-ylmethionine

Description

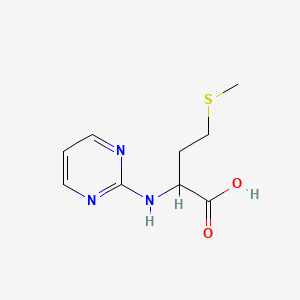

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBBOWJRDCEIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrimidin 2 Ylmethionine

Direct N-Arylation and Coupling Reactions for Pyrimidine-Methionine Linkage

Direct N-arylation represents a prominent and efficient approach for the synthesis of N-pyrimidin-2-ylmethionine. This method involves the direct coupling of a methionine derivative with a 2-substituted pyrimidine (B1678525), typically a 2-halopyrimidine, in the presence of a catalyst.

Copper-Catalyzed C-N Coupling Approaches

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, is a well-established method for the formation of C-N bonds. In the context of this compound synthesis, this would involve the reaction of methionine with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, in the presence of a copper catalyst. The general reaction is depicted below:

Reaction Scheme:

The catalytic cycle is believed to involve the formation of a copper(I) amide intermediate from methionine, which then undergoes oxidative addition with the 2-halopyrimidine. Subsequent reductive elimination yields the desired this compound and regenerates the active copper catalyst.

Key parameters that influence the success of this reaction include the choice of copper source, ligand, base, and solvent. Common copper sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can significantly enhance the reaction rate and yield by stabilizing the copper intermediates.

| Parameter | Examples | Role in Reaction |

| Copper Catalyst | CuI, CuBr, Cu₂O, CuSO₄ | Facilitates the C-N bond formation |

| Ligand | 1,10-phenanthroline, L-proline | Stabilizes copper intermediates, enhances solubility and reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes the generated acid, facilitates amine deprotonation |

| Solvent | DMF, DMSO, Dioxane | Provides a suitable medium for the reaction |

Alternative Catalytic Systems for C-N Bond Formation

While copper catalysis is a traditional approach, other transition metal catalysts, particularly palladium and nickel, have emerged as powerful alternatives for C-N bond formation, offering milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. wikipedia.orgyoutube.comlibretexts.orgacsgcipr.org This methodology can be applied to the synthesis of this compound by coupling methionine with a 2-halopyrimidine. The catalytic cycle involves the oxidative addition of the 2-halopyrimidine to a Pd(0) complex, followed by coordination of the deprotonated methionine and subsequent reductive elimination. wikipedia.org

A variety of palladium precatalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation, allowing for reactions to be carried out under relatively mild conditions. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates.

| Catalyst System Component | Examples |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, Buchwald's biaryl phosphine ligands |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

Nickel-Catalyzed Amination: Nickel catalysis has gained prominence as a more cost-effective alternative to palladium for C-N cross-coupling reactions. cdnsciencepub.comorganic-chemistry.orgucla.eduresearchgate.net Nickel catalysts, often in combination with suitable ligands, can effectively catalyze the amination of aryl halides, including 2-halopyrimidines, with amino acids like methionine. These reactions often proceed under similar conditions to their palladium-catalyzed counterparts.

Multicomponent Reaction Strategies for Pyrimidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. researchgate.netmdpi.com In this context, the pyrimidine ring would be constructed from smaller building blocks, with one of the components being methionine or a derivative thereof.

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction . nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com A modified Biginelli reaction could potentially be designed where a methionine-containing urea (B33335) or thiourea (B124793) derivative is reacted with a β-dicarbonyl compound and an aldehyde to construct the dihydropyrimidine (B8664642) core, which can then be oxidized to the pyrimidine.

Another relevant MCR is the Hantzsch pyridine (B92270) synthesis , which can be adapted for pyrimidine synthesis. chemtube3d.comwikipedia.orgalfa-chemistry.combeilstein-journals.orgyoutube.com This would involve the condensation of a methionine-containing amidine with a β-dicarbonyl compound and an aldehyde.

Amino Acid Derivatization for N-Substitution

An alternative strategy involves the initial derivatization of methionine to introduce a reactive group that can then participate in the formation of the pyrimidine ring or be substituted by a pyrimidine moiety. For instance, the amino group of methionine can be protected, and the carboxylic acid can be converted into a different functional group that facilitates the desired reaction.

Subsequently, N-substitution can be achieved through nucleophilic aromatic substitution (SNAr) if a highly activated pyrimidine, such as one bearing strong electron-withdrawing groups, is used. nih.gov However, this approach is generally less versatile than transition metal-catalyzed methods. A more common approach is to utilize the derivatized methionine in one of the coupling reactions described in section 2.1.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reactants and products. Microwave irradiation has been shown to accelerate many of the coupling reactions, often leading to higher yields in shorter reaction times. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction mechanism. acs.orgnih.gov Aprotic polar solvents like DMF, DMSO, and dioxane are commonly used for cross-coupling reactions.

Base: The strength and nature of the base are crucial for the deprotonation of the amino acid and for neutralizing the acid generated during the reaction. Inorganic bases like carbonates and phosphates are often preferred to avoid side reactions. acs.org

Catalyst and Ligand Concentration: The loading of the catalyst and ligand should be optimized to ensure efficient catalysis while minimizing cost and potential contamination of the product.

Systematic screening of these parameters, for instance, through Design of Experiments (DoE), can lead to the identification of the optimal conditions for the synthesis of this compound. acs.orgsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of N Pyrimidin 2 Ylmethionine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the covalent framework of N-pyrimidin-2-ylmethionine. Analysis of ¹H and ¹³C spectra, complemented by 2D techniques like COSY and HSQC, would allow for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum is expected to show distinct signals for both the pyrimidine (B1678525) and methionine portions. The pyrimidine ring protons typically appear in the aromatic region, with the H4 and H6 protons appearing as a doublet and the H5 proton as a triplet, consistent with pyrimidine itself. chemicalbook.com The methionine moiety would display signals corresponding to the alpha-proton (α-H), beta-protons (β-CH₂), gamma-protons (γ-CH₂), and the S-methyl protons (S-CH₃). researchgate.net The N-H proton of the secondary amine linking the two moieties and the carboxylic acid proton would also be observable, though their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would corroborate the structure. The pyrimidine ring is expected to show three distinct signals for its carbons, with C2 (the point of substitution) being significantly shifted. The methionine portion would exhibit signals for the carboxyl carbon (COOH), the alpha-carbon (α-C), beta-carbon (β-C), gamma-carbon (γ-C), and the S-methyl carbon (S-CH₃). nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the spin-spin coupling networks within the methionine side chain (α-H to β-H₂ to γ-H₂). HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H4/H6 | ~8.6 | ~157.0 |

| Pyrimidine H5 | ~7.2 | ~117.0 |

| Pyrimidine C2 | - | ~160.0 |

| α-H | ~4.5 | ~53.0 |

| β-CH₂ | ~2.1 | ~30.0 |

| γ-CH₂ | ~2.6 | ~31.0 |

| S-CH₃ | ~2.1 | ~15.0 |

| COOH | Variable (>10) | ~175.0 |

| N-H | Variable | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule. FTIR and Raman are complementary techniques that would confirm the presence of the key structural motifs in this compound.

FTIR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (~3300-2500 cm⁻¹). A sharp, intense peak for the carbonyl (C=O) stretch would appear around 1700-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would be visible near 3300 cm⁻¹. The pyrimidine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds. The C-S stretching vibrations of the thioether in the methionine side chain, which can be weak in the IR spectrum, would be more readily observable in the Raman spectrum, typically in the 750-600 cm⁻¹ range. researchgate.net The pyrimidine ring breathing modes would also produce characteristic Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | FTIR |

| N-H stretch (Amine) | ~3300 | FTIR |

| C-H stretch (Aliphatic/Aromatic) | 3100 - 2850 | FTIR, Raman |

| C=O stretch (Carboxylic Acid) | 1750 - 1700 | FTIR, Raman |

| C=N, C=C stretch (Pyrimidine) | 1600 - 1400 | FTIR, Raman |

| C-S stretch (Thioether) | 750 - 600 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, verifying the molecular formula C₉H₁₃N₃O₂S (predicted monoisotopic mass: 227.0732 Da). The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information.

Expected fragmentation pathways would include:

Loss of the carboxyl group: A neutral loss of COOH (45 Da) is a common fragmentation for amino acids.

Cleavage of the methionine side chain: Fragmentation at the β-γ carbon bond or cleavage of the C-S bond would produce characteristic fragment ions.

Fragmentation of the pyrimidine ring: The heterocyclic ring could undergo characteristic ring-opening or fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Monoisotopic) | Proposed Fragment | Formula |

|---|---|---|

| 227.0732 | [M+H]⁺ | C₉H₁₄N₃O₂S⁺ |

| 182.0837 | [M+H - COOH]⁺ | C₈H₁₂N₃S⁺ |

| 150.0592 | [M+H - C₃H₇S]⁺ | C₆H₇N₃O₂⁺ |

| 80.0381 | [Pyrimidine]⁺ | C₄H₄N₂⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

UV-Visible spectroscopy provides information about the conjugated electronic system of the molecule. The primary chromophore in this compound is the pyrimidine ring. It is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions and weaker bands from n → π* transitions. nist.gov The methionine portion does not absorb significantly in the >220 nm region. The absorption spectrum would likely show a strong peak below 220 nm and another characteristic peak around 260 nm, typical for pyrimidine derivatives. The exact position and intensity of these peaks can be influenced by the solvent polarity and pH.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While simple pyrimidine is not strongly fluorescent, substitution can sometimes induce fluorescence. It would be necessary to experimentally determine if this compound exhibits any significant fluorescence upon excitation at its absorption maxima.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be calculated. nih.gov This would unambiguously establish the connectivity and conformation of the molecule. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups. Without an actual crystal, no data can be presented.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Since this compound is derived from L-methionine, it is a chiral molecule. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules.

The CD spectrum would be expected to show signals (known as Cotton effects) corresponding to the electronic transitions of the pyrimidine chromophore. nih.govnih.gov Because the pyrimidine ring is attached to the chiral center of the methionine moiety, its electronic transitions occur in a chiral environment, making them CD-active. The sign and magnitude of the Cotton effects would be sensitive to the conformation of the molecule, particularly the orientation of the pyrimidine ring relative to the chiral center. This technique would confirm the L-configuration of the amino acid backbone and could be used to study conformational changes in solution.

Chemical Reactivity and Transformation Pathways of N Pyrimidin 2 Ylmethionine

Reactivity of the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. researchgate.net This arrangement significantly influences its electronic properties and, consequently, its chemical reactivity.

The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms decreases the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org When such reactions do occur, they are typically directed to the C-5 position, which is the most electron-rich carbon atom in the ring. wikipedia.org Observed electrophilic substitutions on pyrimidine derivatives include nitration, halogenation, and sulfonation. wikipedia.org

Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgnih.gov In the case of N-pyrimidin-2-ylmethionine, the methionine moiety is attached at the C-2 position, a site highly susceptible to nucleophilic attack if a suitable leaving group were present. The synthesis of this compound and related compounds often involves the reaction of an amino acid with a pyrimidine ring bearing a leaving group, such as a halogen, at the 2-position. nih.govresearchgate.netumich.edu For instance, 2-chloropyrimidine (B141910) or 2-fluoropyrimidine (B1295296) can react with amino acids to form the corresponding N-(pyrimidin-2-yl)amino acid derivative. nih.govumich.edu The reactivity in these SNAr reactions can be modulated by the substituents on the pyrimidine ring. nih.gov

| Pyrimidine Substrate | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 2-Chloropyrimidine | Amine (R-NH₂) | Base (e.g., DIEA), Heat | 2-Aminopyrimidine derivative |

| 2-Fluoropyrimidine | Amino Acid | Solid-phase synthesis, Base | N-(pyrimidin-2-yl)amino acid |

| 4-Chloro-2-methylthiopyrimidine | Sodium Methoxide | Methanol | 4-Methoxy-2-methylthiopyrimidine |

| 2-Sulfonylpyrimidine | Thiol (R-SH) | Aqueous buffer, pH 7 | 2-Thioetherpyrimidine derivative |

The pyrimidine ring can undergo both reduction and oxidation reactions. Reduction, often through catalytic hydrogenation or with reagents like sodium borohydride, can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.net The C5-C6 double bond is typically the site of reduction. umich.edu

Oxidation of the pyrimidine ring is also a known transformation pathway. umich.edu Enzymatic systems, for example, catalyze the oxidation of dihydroorotate (B8406146) to orotate, a key step in pyrimidine biosynthesis that involves the formation of a double bond. umich.edu Chemical oxidation can lead to the formation of various oxidized products, including pyrimidones or even ring-cleavage products, depending on the oxidant and reaction conditions. researchgate.net One-electron oxidation of pyrimidine bases in DNA can lead to the formation of radical cations, which subsequently undergo hydration or deprotonation reactions to yield stable oxidized products. nih.gov

Reactivity of the Methionine Side Chain (Thioether and Carboxyl Group)

The methionine side chain possesses two primary reactive sites: the thioether linkage (-S-CH₃) and the terminal carboxyl group (-COOH).

The sulfur atom in the methionine thioether is susceptible to oxidation. chemicalforums.com This reaction is significant in biological systems as it can be induced by reactive oxygen species (ROS). mdpi.com The oxidation typically proceeds in two stages. A one-step, two-electron oxidation converts the thioether to methionine sulfoxide (B87167) (MetO). mdpi.comnih.gov A subsequent oxidation step can further transform methionine sulfoxide into methionine sulfone (MetO₂). nih.gov While elevated levels of methionine sulfoxide are found in diseased tissues, methionine sulfone is rarer in biological contexts. nih.gov

Various oxidizing agents can effect this transformation. Hydrogen peroxide (H₂O₂) is a common reagent used to generate methionine sulfoxide. mdpi.com The oxidation can alter the chemical properties of the methionine residue, for instance, by increasing the polarity of the side chain. nih.gov

| Reactant | Oxidizing Agent | Primary Product | Secondary Product |

|---|---|---|---|

| Methionine (Thioether) | H₂O₂, ONOO⁻, HOCl | Methionine Sulfoxide | Methionine Sulfone |

| Methionine (Thioether) | Hydroxyl Radical (HO•) | One-electron oxidation intermediates | Various final products |

| Methionine Sulfoxide | Stronger Oxidants (e.g., peracids) | Methionine Sulfone | N/A |

The carboxyl group of the methionine side chain can undergo reactions typical of carboxylic acids, most notably esterification and amidation.

Esterification involves the reaction of the carboxyl group with an alcohol in the presence of an acid catalyst to form an ester. This is a standard method for protecting the carboxyl group during chemical synthesis.

Amidation is the formation of an amide bond by reacting the carboxyl group with an amine. This reaction is fundamental to peptide synthesis. For the reaction to proceed, the carboxyl group typically requires activation using coupling reagents. However, methods for the direct amidation of unprotected amino acids using Lewis acid catalysts have also been developed. nih.gov These reactions can be chemoselective, favoring the reaction at the carboxyl group while leaving the amino group untouched. nih.gov Peptide-bound methionine has been shown to catalyze α-amidation at both the N- and C-terminal amino acids under oxidative conditions. researchgate.net

Condensation and Polymerization Reactions Involving this compound

As a molecule possessing both an amino group (as part of the N-pyrimidinyl structure) and a carboxylic acid, this compound can be considered a monomer for condensation polymerization. The formation of an amide bond between the carboxyl group of one molecule and the amino group of another would lead to the formation of a polyamide-like polymer.

This process is analogous to the formation of polypeptides from amino acids. Solid-phase synthesis techniques, which are used to build peptide chains, could potentially be adapted for the controlled polymerization of this compound. researchgate.net Furthermore, this compound could participate in condensation reactions with other molecules. For example, condensation reactions involving N-terminal cysteines and 2-cyanobenzothiazole (CBT) are used for protein labeling. nih.gov While mechanistically different, this highlights the potential for the 1,2-amino-acid structure to engage in specific cyclization and condensation pathways.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Despite extensive searches for empirical or theoretical data, no specific studies detailing the reaction kinetics or thermodynamics of this compound transformations could be identified. The rate at which this compound undergoes degradation, isomerization, or reacts with other chemical entities, as well as the energy changes associated with these processes, have not been characterized in the accessible scientific literature.

Consequently, the creation of data tables and a detailed discussion on the kinetics (e.g., rate constants, activation energies) and thermodynamics (e.g., enthalpy, entropy, and Gibbs free energy changes) for the transformations of this compound is not possible at this time. The absence of such fundamental data precludes a thorough analysis of its stability, reactivity, and potential transformation pathways under various conditions.

Further research, including experimental studies involving techniques such as spectroscopy, chromatography, and calorimetry, or computational chemistry approaches, would be necessary to elucidate the kinetic and thermodynamic profiles of this compound's reactions. Such studies would be crucial for understanding its chemical behavior and potential applications in various scientific and industrial contexts.

Based on a thorough search of available scientific literature and chemical databases, there are currently no specific computational or theoretical chemistry studies published for the compound “this compound” that would allow for the creation of the requested article.

The inquiry for data pertaining to:

Quantum Chemical Calculations (DFT, Ab Initio)

Molecular Dynamics Simulations

Reaction Mechanism Predictions

Structure-Activity Relationship (SAR) Prediction

for this compound did not yield any specific research findings. While computational studies exist for related parent molecules such as methionine and various other pyrimidine derivatives, the user instructions strictly forbid the inclusion of information that does not pertain solely to this compound.

Therefore, it is not possible to generate the detailed, scientifically accurate article as outlined in the prompt without resorting to speculation or including data from other compounds, which would violate the core requirements of the request. No data tables or detailed research findings on this specific compound are available in the public domain to populate the requested sections.

Computational and Theoretical Chemistry Studies on N Pyrimidin 2 Ylmethionine

In Silico Screening and Ligand-Protein Interaction Studies (Molecular Docking)

Computational and theoretical chemistry, particularly through in silico screening and molecular docking, has become an indispensable tool in the rational design and discovery of novel therapeutic agents. These methods provide critical insights into the molecular interactions between a ligand, such as N-pyrimidin-2-ylmethionine or its derivatives, and its biological target, typically a protein or enzyme. Such studies are pivotal in predicting the binding affinity and mechanism of action of a compound before its synthesis and in vitro testing, thus streamlining the drug development process.

Molecular docking simulations for pyrimidine (B1678525) derivatives, which are structurally related to this compound, have been extensively conducted to explore their potential as inhibitors of various protein kinases and other enzymes implicated in cancer and other diseases. These studies help in understanding the key structural features required for potent inhibitory activity.

For instance, in studies involving pyrimidine derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2), molecular docking has elucidated specific binding modes. nih.govmdpi.com These investigations reveal that the pyrimidine scaffold can effectively anchor the ligand within the active site of the target protein through a network of hydrogen bonds and other non-covalent interactions.

Research on various pyrimidine derivatives has identified common interaction patterns with specific amino acid residues. For example, interactions with residues such as Cysteine, Aspartate, and Glutamate in the active sites of kinases are frequently observed. mdpi.com The following table summarizes representative findings from molecular docking studies on pyrimidine derivatives with various protein targets, which could be analogous to the interactions of this compound.

| Target Protein | Ligand (Pyrimidine Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | Cyanopyridone Derivative 5a | -14.5 | Cys1045, Asp1046, Glu885, Cys919 |

| VEGFR-2 | Cyanopyridone Derivative 5e | -15.2 | Cys1045, Asp1046, Glu885, Cys919 |

| HER-2 | Cyanopyridone Derivative 5a | -14.1 | Met801, Val734, Gly727 |

| HER-2 | Cyanopyridone Derivative 5e | -14.5 | Met801, Val734, Gly727 |

| B-cell lymphoma 2 (Bcl-2) | Designed Pyrimidine Ligands | Negative Dock Energy Values | SER 60, ARG 129, GLN 118, LEU 59, HIS 120, LYS 58, GLU 136 |

The data in this table is based on findings from studies on various pyrimidine derivatives and is presented to illustrate potential interaction patterns. mdpi.commdpi.com

Investigation of Biological Activities and Mechanisms in in Vitro and Cellular Models

Antimicrobial Activity against Pathogenic Microorganisms (in vitro assays)

There is no specific information available in the reviewed literature detailing the in vitro antimicrobial activity of N-pyrimidin-2-ylmethionine against pathogenic microorganisms. While many pyrimidine (B1678525) derivatives have been synthesized and tested for such properties, showing a range of activities against various bacterial and fungal strains, data for this particular compound is not present in the public domain. orientjchem.orgjuniperpublishers.comresearchgate.net

Mechanisms of Action (e.g., cell membrane disruption, enzyme inhibition)

The precise mechanism of antimicrobial action for this compound is undocumented. Research on other novel pyrimidine-based antimicrobial agents has pointed towards mechanisms like the inhibition of essential enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which disrupts bacterial protein synthesis. semanticscholar.org However, it is unknown if this compound would operate through a similar pathway.

Anti-proliferative and Cytotoxic Effects in Non-human Cell Lines (in vitro)

No studies were found that investigated the anti-proliferative or cytotoxic effects of this compound in non-human cell lines. The thieno[2,3-d]pyrimidine class, a related but structurally distinct group of pyrimidine derivatives, has been studied for cytotoxicity against various cancer cell lines, but this data cannot be extrapolated to this compound. nih.govnih.gov Similarly, high concentrations of L-methionine have been shown to induce cytotoxicity in isolated hepatocytes, but this is not indicative of the activity of the pyrimidine conjugate. nih.gov

Inhibition of Cellular Processes (e.g., DNA replication, protein synthesis)

Specific details on the ability of this compound to inhibit cellular processes like DNA replication or protein synthesis are not available.

Apoptotic Pathway Induction (in vitro)

There is no available research describing the induction of apoptotic pathways by this compound in vitro.

Antioxidant Activity (in vitro radical scavenging assays)

While the amino acid L-methionine is known to play a role in endogenous antioxidant systems, partly through the activation of the Nrf2-ARE pathway, there are no specific in vitro radical scavenging assay results available for this compound. nih.govnih.govresearchgate.net The antioxidant potential of various other pyrimidine derivatives has been evaluated, but not for this specific compound. researchgate.net

Enzyme Inhibition Studies (e.g., topoisomerase II, PARP-1, specific metabolic enzymes)

No studies have been published detailing the inhibitory effects of this compound on enzymes such as topoisomerase II, PARP-1, or other specific metabolic enzymes like methionine S-adenosyltransferase-2 (MAT2A) or methionine aminopeptidases. nih.govnih.gov While other pyrimidine-containing compounds have been investigated as inhibitors for these targets, the activity of this compound remains uncharacterized.

Receptor Binding and Modulation (in vitro biochemical assays)

However, the broader class of pyrimidine-containing compounds has been investigated for its potential to interact with various biological targets, including enzymes and receptors. These studies provide a foundational context for the potential, yet unconfirmed, mechanisms of action for this compound.

Investigations into structurally related pyrimidine derivatives have revealed interactions with enzymes such as methionine aminopeptidases and methionine S-adenosyltransferase. For instance, certain pyridinylpyrimidines have been identified as inhibitors of human methionine aminopeptidase-1 (HsMetAP1). The inhibitory action of these compounds is believed to involve the chelation of a metal ion within the enzyme's active site, a mechanism facilitated by the 2-(2-pyridinyl)-pyrimidine pharmacophore.

Furthermore, various substituted pyrimidine derivatives have been synthesized and evaluated for a range of biological activities, including anticancer properties. These studies often involve screening against different cancer cell lines to determine cytotoxic effects and to elucidate potential mechanisms of action, which may include interactions with cellular receptors or enzymes. For example, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have demonstrated anti-proliferative effects in in vitro breast cancer models.

It is important to note that these findings relate to the broader family of pyrimidine derivatives and not specifically to this compound. The precise receptor binding and modulation profile of this compound would require dedicated in vitro biochemical assays. Such studies would typically involve screening the compound against a panel of known receptors and enzymes to determine its binding affinity (e.g., Ki, IC50, or EC50 values) and its functional effect (e.g., agonist, antagonist, or modulator).

Without such specific data, any discussion on the receptor binding of this compound remains speculative and based on the activities of structurally related compounds. Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this particular chemical entity.

Due to the absence of specific receptor binding data for this compound in the provided search results, a data table cannot be generated at this time.

Synthesis and Characterization of N Pyrimidin 2 Ylmethionine Derivatives and Analogs

Structural Modifications of the Pyrimidine (B1678525) Ring

Modifying the pyrimidine ring is a key strategy for creating analogs with varied electronic and steric properties. These modifications range from simple substitutions to the construction of complex fused-ring systems.

The synthesis of substituted pyrimidines is often achieved through multicomponent reactions where substituted precursors are used. organic-chemistry.orgresearchgate.net For instance, the Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), allows for the introduction of a wide variety of substituents onto the pyrimidine core. nih.gov

Fine-tuning the electronic properties of the heterocyclic core can have a profound effect on the molecule's reactivity. Structure-reactivity studies on related compounds, such as 2-sulfonylpyrimidines, have shown that replacing the pyrimidine ring with other nitrogen-containing heterocycles significantly alters chemical properties. nih.gov For example, substitution with a 1,3,5-triazine ring can drastically increase reactivity, while replacement with a 1,4-pyrazine may render the compound unreactive under similar conditions. nih.gov These findings highlight the importance of heteroatom placement and ring electronics in designing derivatives.

Table 1: Impact of Heterocyclic Core on Relative Reactivity of Analogs

| Heterocyclic Core | Relative Reactivity Comment |

|---|---|

| Pyrimidine | Reference compound for comparison. nih.gov |

| 1,4-Pyrazine | Inactive/unreactive. nih.gov |

| Quinazoline | Marginally faster reaction rate. nih.gov |

Creating fused-ring systems is a sophisticated method for modifying the pyrimidine scaffold, leading to more complex, rigid structures. The synthesis of these fused pyrimidines often involves the cyclocondensation of a pyrimidine-containing building block with other reagents. nih.gov Multicomponent reactions (MCRs) under ultrasound irradiation have proven to be an efficient method for assembling various fused-pyrimidine scaffolds. nih.gov

Commonly synthesized fused systems include those where imidazole (B134444), triazole, or benzimidazole rings are fused to the pyrimidine core. nih.govnih.gov For example, 3,4-dihydrobenzo nih.govdigitellinc.com-imidazo[1,2-c]pyrimidine-1(2H)-thione can be synthesized from 2-(1H-benzimidazol-2-yl)ethan-1-amine and carbon disulfide. nih.gov Similarly, pyrrolo[3,2-d]pyrimidine derivatives can be prepared from substituted pyrroles. nih.gov These synthetic routes provide access to a diverse range of tetracyclic and other complex heterocyclic systems. nih.govresearchgate.net

Table 2: Examples of Fused Pyrimidine Systems

| Fused Ring System | Synthetic Precursors | Method |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine, α-haloketone | Cyclocondensation nih.gov |

| Triazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole, 1,3-dicarbonyl compound | Cyclocondensation nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, β-ketoester | Cyclocondensation nih.gov |

| Benzo nih.govdigitellinc.comimidazo[1,2-c]pyrimidine | 2-(1H-benzimidazol-2-yl)ethan-1-amine, Carbon disulfide | Cyclization nih.gov |

Modifications of the Methionine Side Chain

Alterations to the methionine portion of the molecule provide another avenue for creating structural diversity, focusing on the alkyl chain, the chiral center, and the thioether group.

Varying the length and branching of the alkyl side chain can be achieved by starting with non-proteinogenic amino acids instead of methionine during the initial synthesis. For example, synthetic routes used to prepare N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen demonstrate the coupling of the pyrimidine moiety to amino acids with different carbon backbones. rsc.org

The chiral center of methionine is another target for modification. The development of enantiomeric oxaziridine reagents allows for the stereospecific oxidation of the methionine side chain, yielding either the pro-(S) or pro-(R) methionine sulfoxide (B87167). digitellinc.com This selective, single-atom modification demonstrates that precise control over the stereochemistry of the methionine residue is achievable, enabling the synthesis of chirally pure diastereomers. digitellinc.com

The thioether group of methionine is susceptible to oxidation, which can be an undesirable property. rsc.orgmdpi.com Therefore, replacing this group with a more stable isostere is a common design strategy. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

A notable isostere for the thioether is the methylene group, leading to the norleucine analog. γ-thionorleucine has been developed as a methionine substitute that lacks the oxidation-prone thioether moiety. rsc.org Other potential replacements aim to mimic the size, shape, and electronic properties of the thioether while improving metabolic stability. The replacement of labile disulfide bonds with more stable thioether linkages in other bioactive peptides has also been explored, underscoring the general interest in modulating sulfur-containing functional groups. nih.gov

Table 3: Potential Isosteric Replacements for the Methionine Thioether Group

| Original Group | Isosteric Replacement | Rationale |

|---|---|---|

| Thioether (-S-CH₃) | Methylene (-CH₂-CH₃) (Norleucine) | Removes oxidation-prone sulfur atom. rsc.org |

| Thioether (-S-CH₃) | Selenoether (-Se-CH₃) (Selenomethionine) | Similar size and electronics to sulfur, but with different redox properties. |

| Thioether (-S-CH₃) | Ether (-O-CH₃) | More resistant to oxidation, but alters electronics and bond angles. |

| Thioether (-S-CH₃) | Sulfoxide (-SO-CH₃) | Introduces a polar, hydrogen bond-accepting group. mdpi.com |

Preparation of N-Pyrimidin-2-ylmethionine Conjugates and Prodrugs

To modulate the molecule's properties, this compound can be incorporated into larger molecular constructs such as conjugates and prodrugs.

A conjugate is formed by linking the core molecule to another chemical entity, often via a linker. The synthesis of pyrimidine conjugates frequently involves the nucleophilic substitution of a halogenated pyrimidine with a linker molecule that has a terminal amine, such as a 6-aminohexanoyl fragment. nih.gov This linker can then be used to attach the pyrimidine-methionine scaffold to other molecules. Modern bioconjugation techniques offer highly selective methods for modifying methionine residues, including ruthenium-catalyzed sulfimidation and photoredox catalysis, which could be adapted for creating advanced conjugates. nih.govprinceton.edu

Prodrugs are inactive derivatives that are converted into the active parent drug within the body. nih.gov For molecules containing an amino acid, a common prodrug strategy is the formation of an ester or a carbamate. The synthesis of pyrazolo[3,4-d]pyrimidine prodrugs, for example, has been achieved via a one-pot, two-step reaction where the parent drug reacts with triphosgene to form a carbonyl-chloride intermediate, which is then coupled with an alcohol to yield the final carbamate prodrug. unisi.it This approach can enhance properties like aqueous solubility. unisi.it Amino acid ester prodrugs are another strategy, designed to be cleaved by endogenous esterases to release the active compound. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov SAR studies on various pyrimidine analogs have revealed key structural features that influence their therapeutic potential, which can be extrapolated to hypothesize the SAR of this compound derivatives.

Nitrogen-containing heterocyclic compounds, including pyrimidines, play a crucial role in medicinal chemistry due to their diverse pharmacological activities. nih.gov For instance, the substitution pattern on the pyrimidine nucleus has been shown to greatly influence activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.gov

In the context of this compound, the methionine moiety itself introduces several points for potential modification to explore SAR. The carboxyl group, the amino group, and the thioether side chain of methionine could be altered to investigate the impact on biological activity.

Key areas for SAR exploration in this compound derivatives would likely include:

Modifications of the Pyrimidine Ring: Introduction of various substituents (e.g., halogens, alkyl, aryl, amino groups) at different positions of the pyrimidine ring could significantly impact activity. The electronic and steric properties of these substituents would be critical factors.

Alterations to the Methionine Side Chain: The thioether group could be oxidized to a sulfoxide or sulfone, or the methyl group could be replaced with other alkyl or aryl groups. These changes would alter the polarity and steric bulk of the side chain.

Interactive Table of Hypothetical this compound Derivatives and Potential SAR Insights:

| Compound Name | Modification from this compound | Predicted Impact on Activity (Hypothetical) |

| N-(4-chloro-pyrimidin-2-yl)methionine | Addition of a chlorine atom at the 4-position of the pyrimidine ring. | May enhance lipophilicity and potentially alter binding affinity to target proteins. |

| This compound sulfoxide | Oxidation of the methionine thioether to a sulfoxide. | Increases polarity, which could affect cell permeability and target interactions. |

| This compound methyl ester | Esterification of the methionine carboxyl group. | Masks the negative charge, potentially increasing cell membrane penetration. |

| N-(4-amino-pyrimidin-2-yl)methionine | Addition of an amino group at the 4-position of the pyrimidine ring. | Could introduce new hydrogen bonding opportunities and alter the electronic nature of the pyrimidine ring. |

It is important to note that while general principles of medicinal chemistry and SAR of pyrimidines can guide the design of novel this compound derivatives, experimental validation is essential to confirm their biological activities. The synthesis and characterization of these novel compounds would be the first step in such an investigation. The synthesis of a related compound, N-(pyrimidin-2-yl)glycinate, has been achieved through methods like nucleophilic substitution, which could potentially be adapted for this compound.

Biomimetic Approaches and Metal Ion Interactions of N Pyrimidin 2 Ylmethionine

Chelation Chemistry and Metal Complex Formation

N-pyrimidin-2-ylmethionine is a multifunctional ligand with several potential donor atoms for metal chelation: the two nitrogen atoms of the pyrimidine (B1678525) ring, the amino nitrogen, the carboxylate oxygen, and the thioether sulfur of the methionine side chain. This versatility allows it to act as a multidentate ligand, forming stable complexes with various metal ions. The formation of these complexes is governed by the principles of coordination chemistry, where the ligand donates electron pairs to a central metal ion, forming coordinate covalent bonds.

The pyrimidine moiety is known to coordinate to metal ions through one or both of its ring nitrogen atoms. researchgate.netekb.eg The methionine component can coordinate as a bidentate ligand through the amino and carboxylate groups, a common mode for amino acids. jocpr.com Furthermore, the soft thioether sulfur in the side chain can also participate in coordination, particularly with soft or borderline metal ions like Cu(I) and Cu(II). unisi.ituomustansiriyah.edu.iq The combination of these functionalities in a single molecule suggests that this compound can form highly stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms Involved | Description |

|---|---|---|

| Bidentate (N,O) | Amino (N), Carboxylate (O) | Typical amino acid chelation forming a five-membered ring. |

| Bidentate (N,N) | Pyrimidinyl (N), Amino (N) | Chelation involving the pyrimidine ring and the amino group. |

| Tridentate (N,N,O) | Pyrimidinyl (N), Amino (N), Carboxylate (O) | A common and stable coordination mode for related ligands. |

| Tridentate (N,O,S) | Amino (N), Carboxylate (O), Thioether (S) | Involves the methionine backbone and the side-chain sulfur. |

Characterization of Metal Complexes (e.g., with Cu(I)/Cu(II))

The characterization of metal complexes of this compound would rely on a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and electronic properties. Based on studies of similar copper complexes with pyrimidine and amino acid ligands, the following methods would be crucial. nih.govnih.gov

Infrared (IR) Spectroscopy: This technique would be used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N group in the pyrimidine ring, the N-H and C=O groups of the amino acid backbone, and the C-S stretch of the thioether upon complexation would indicate their involvement in metal binding. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Cu(II) complexes are sensitive to the coordination geometry. A broad d-d transition band in the visible region (typically 550-900 nm) is characteristic of square-pyramidal or distorted octahedral Cu(II) complexes. unl.pt Ligand-to-metal charge-transfer (LMCT) bands might also be observed. unl.pt

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of Cu(II), EPR spectroscopy provides detailed information about the coordination environment of the metal ion. The g-values and hyperfine coupling constants are diagnostic of the geometry and the nature of the donor atoms.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Table 2: Illustrative Spectroscopic Data for a Hypothetical [Cu(this compound)Cl] Complex

| Technique | Parameter | Typical Value/Observation | Inference |

|---|---|---|---|

| UV-Vis | λmax (d-d transition) | ~650 nm | Distorted square-pyramidal or octahedral geometry |

| IR | Δν(COO⁻) (asym - sym) | > 200 cm⁻¹ | Monodentate coordination of the carboxylate group |

| IR | ν(C=N) shift | Negative shift | Coordination of pyrimidinyl nitrogen |

| EPR | g∥ / A∥ | > 150 cm⁻¹ | Distorted square-planar or square-pyramidal geometry |

Ligand Binding Modes and Coordination Geometries

The flexibility of the this compound ligand allows for various binding modes and coordination geometries. As a potentially tetradentate N,N,O,S donor, it could wrap around a metal ion to form a stable mononuclear complex. In such a scenario with a Cu(II) ion, a distorted square-pyramidal or octahedral geometry would be expected, with other ligands like water or chloride ions occupying the remaining coordination sites. mdpi.com

Alternatively, the ligand could act as a bridging ligand, connecting two or more metal centers. For instance, the pyrimidine ring could bridge two metal ions using both of its nitrogen atoms, while the methionine tail coordinates to one of the metals. This could lead to the formation of coordination polymers. mdpi.com The specific geometry adopted would depend on factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-ion, and the solvent used during synthesis. nih.gov

Mimicry of Biological Metal-Binding Sites (e.g., methionine-rich domains)

A key aspect of this compound's potential is its ability to model biological metal-binding sites. Many copper-binding proteins utilize a combination of nitrogen and sulfur donors to tune the properties of the metal center. For example, the bacterial copper chaperone CusF features a Cu(I) ion coordinated by two methionine residues and a histidine residue. nih.gov The this compound ligand provides a similar donor set, with the pyrimidine ring's nitrogen atoms mimicking the imidazole (B134444) nitrogen of histidine and the thioether sulfur mimicking methionine.

Methionine-rich motifs are crucial in copper trafficking and homeostasis, where the flexible thioether side chains can effectively capture and transfer copper ions. nih.gov Synthetic complexes of this compound could serve as valuable small-molecule models to study the structural, spectroscopic, and redox properties of these methionine-rich sites, providing insight into the mechanisms of copper uptake and transport in biological systems.

Redox Properties of Metal-N-Pyrimidin-2-ylmethionine Complexes

The redox potential of copper is finely tuned by its coordination environment in proteins, allowing it to participate in a wide range of electron transfer reactions. The ligand this compound, with its mixed N/S/O donor set, is expected to have a significant influence on the redox properties of a coordinated copper ion.

The presence of the soft thioether sulfur donor tends to stabilize the softer Cu(I) oxidation state, which would typically result in a less positive (or more negative) Cu(II)/Cu(I) redox potential compared to complexes with only harder N and O donors. unisi.it The pyrimidine and amino nitrogen donors would also contribute to the electronic structure of the complex, influencing the ease of electron transfer. mdpi.com The ability to modulate the redox potential of the copper center by ligand design is critical for creating functional biomimetic models of copper enzymes involved in redox catalysis. researchgate.net Electrochemical techniques, such as cyclic voltammetry, would be essential to experimentally determine the redox potentials of these complexes and to study the reversibility of the electron transfer processes. mdpi.com

Applications in Synthetic Systems Mimicking Bioreactions

The unique combination of a pyrimidine ring and a methionine residue in this compound opens up possibilities for its application in synthetic systems that mimic biological reactions. Metal complexes of this ligand could be developed as catalysts for a variety of redox reactions. For example, copper complexes that can reversibly cycle between Cu(I) and Cu(II) states are models for monooxygenase and oxidase enzymes. researchgate.net

By creating a coordination environment that mimics a specific metalloenzyme active site, it may be possible to design catalysts that perform selective oxidations or other transformations under mild conditions. unisi.itnih.gov The pyrimidine group could also be functionalized to introduce additional steric or electronic features, allowing for the fine-tuning of the catalyst's reactivity and selectivity, a strategy often employed in the design of biomimetic systems. nih.gov

Catalytic Applications of N Pyrimidin 2 Ylmethionine and Its Complexes

Organocatalysis Utilizing the Amino Acid Moiety

The field of organocatalysis frequently employs amino acids and their derivatives to catalyze asymmetric reactions. The inherent chirality of the methionine portion of N-pyrimidin-2-ylmethionine, with its stereocenter at the α-carbon, suggests its potential as an organocatalyst. Amino acids can participate in various catalytic cycles, often through the formation of transient chiral intermediates such as enamines or iminium ions.

However, no published studies have specifically investigated the use of this compound as an organocatalyst. Research in this area would need to explore its efficacy in reactions typically catalyzed by amino acids, such as aldol and Michael additions, and determine the influence of the pyrimidinyl substituent on catalytic activity and stereoselectivity.

Metal-N-Pyrimidin-2-ylmethionine Complexes as Asymmetric Catalysts

The combination of a nitrogen-containing heterocycle and an amino acid in this compound makes it a promising candidate for a chiral ligand in asymmetric metal catalysis. The pyrimidine (B1678525) ring and the amino and carboxylate groups of the methionine moiety could act as coordination sites for a variety of metal centers. Such metal complexes could potentially catalyze a range of enantioselective transformations.

Enantioselective Transformations

Theoretically, chiral metal complexes of this compound could be applied to a variety of enantioselective reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The stereochemical outcome of these reactions would be dictated by the geometry of the metal complex and the steric and electronic properties of the this compound ligand.

Reaction Scope and Substrate Specificity

The potential reaction scope and substrate specificity of any hypothetical metal-N-pyrimidin-2-ylmethionine catalyst would need to be determined experimentally. Key factors would include the choice of metal, the reaction conditions, and the nature of the substrates. At present, there is no available data to construct a table of reaction scopes or to detail the substrate specificity for catalysts based on this compound.

Catalytic Role in Specific Organic Reactions (e.g., C-N coupling, alkylation)

The pyrimidine moiety is a common feature in ligands used for cross-coupling reactions, such as C-N coupling. The nitrogen atoms of the pyrimidine ring can coordinate to metal catalysts like palladium or copper, influencing their catalytic activity. Similarly, the amino acid portion could play a role in directing or accelerating reactions like alkylations.

While the catalytic activity of various pyrimidine-containing compounds in reactions such as C-N coupling has been documented, there is no specific research detailing the catalytic role of this compound in these or other organic reactions.

Biological Pathways and Interactions in Model Systems

Integration into Amino Acid Metabolic Cycles (e.g., methionine cycle in microorganisms/cellular models)

No studies detailing the integration or metabolic fate of N-pyrimidin-2-ylmethionine within the methionine cycle or other amino acid metabolic pathways in microorganisms or cellular models have been identified. Research has extensively characterized the methionine cycle itself, which involves the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor, followed by its conversion to S-adenosylhomocysteine (SAH), homocysteine, and subsequent regeneration back to methionine. However, the specific interaction of the N-pyrimidin-2-yl moiety with the enzymes and intermediates of this cycle has not been documented.

Interaction with Cellular Transport Systems (in vitro, non-human)

There is no available data from in vitro, non-human studies that describes the interaction of this compound with cellular transport systems. The transport of natural methionine and its analogs is mediated by various amino acid transporters, such as System L and System A, but the affinity and transportability of this compound via these or other systems have not been investigated.

Role in Cellular Signaling Pathways (in vitro)

No in vitro research has been published that elucidates a role for this compound in any cellular signaling pathways. The core molecules, pyrimidine (B1678525) and methionine, are fundamental to numerous signaling processes through nucleic acid synthesis and methylation events, respectively. However, the specific effects of the combined this compound compound on signaling cascades have not been a subject of published research.

Influence on Microbiome Metabolism (in vitro, non-human models)

There is a lack of information regarding the influence of this compound on the metabolism of microbiomes in in vitro or non-human models. While the metabolism of methionine by gut microbiota is a known area of research, the specific effects of this synthetic derivative on microbial composition, metabolic output, or gene expression have not been reported.

Advanced Analytical Method Development for N Pyrimidin 2 Ylmethionine Research

Chromatographic Methodologies (HPLC, UPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of N-pyrimidin-2-ylmethionine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for this non-volatile compound, offering high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte.

These methods are essential for assessing the purity of synthesized this compound, identifying any impurities or degradation products, and performing precise quantitative analysis in various research samples. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research question.

Development of Chiral Separation Methods

As this compound possesses a chiral center, separating its enantiomers is critical for understanding its stereospecific properties. Chiral chromatography, using columns with a chiral stationary phase (CSP), is the most common approach for this purpose. The development of such methods involves screening different types of CSPs and optimizing mobile phase conditions to achieve baseline separation of the enantiomers. This allows for the investigation of the distinct biological activities and metabolic fates of each enantiomer.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Profiling

To study the metabolism of this compound, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. Similarly, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for the analysis of volatile metabolites or those that can be derivatized. These techniques provide structural information that is crucial for elucidating metabolic pathways.

Spectroscopic Techniques for Quantitative Analysis and Reaction Monitoring

Spectroscopic methods offer complementary approaches for the analysis of this compound. UV-Visible spectroscopy can be used for quantitative analysis, particularly for in-process monitoring of chemical reactions, based on the chromophore present in the pyrimidine (B1678525) ring. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and purity assessment, providing detailed information about the molecular structure. Fluorescence spectroscopy may also be applicable if the molecule is fluorescent or can be derivatized with a fluorescent tag, offering high sensitivity for detection.

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide sensitive and selective detection of this compound. Techniques such as cyclic voltammetry can be used to study its redox properties, which can be important for understanding its mechanism of action or metabolic fate. Amperometric or voltammetric detection can be coupled with liquid chromatography to provide a highly sensitive analytical method for its quantification in various samples.

Method Validation Studies for Research Applications (Specificity, Precision, Accuracy, Robustness)

For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. This process ensures that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical validation parameters for an HPLC method for this compound might look like this:

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Precision (RSD%) | ≤ 2% | 1.5% |

| Accuracy (Recovery %) | 98-102% | 99.5% |

| Robustness | RSD ≤ 5% for varied parameters | Pass |

Development of High-Throughput Screening Assays

For the discovery of new applications or for large-scale screening studies, the development of high-throughput screening (HTS) assays is essential. These assays are designed to be rapid, simple, and automatable, allowing for the testing of a large number of samples in a short period. For this compound, this could involve the development of cell-based assays or biochemical assays in a microplate format, with detection methods such as fluorescence, luminescence, or absorbance. The goal is to create a robust and reproducible assay that can be used to screen for specific biological activities or to quantify the compound in numerous samples efficiently.

Q & A

How can the synthesis of N-pyrimidin-2-ylmethionine be optimized for reproducibility in academic research?

Methodological Answer:

Optimizing synthesis requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, highlights the use of furan tetracarboxylic acid (FTCA) and 2-aminopyrimidine (2-AP) in salt formation, emphasizing reagent purity (>98%) and solvent selection. Researchers should employ techniques like thin-layer chromatography (TLC) to monitor intermediate steps and column chromatography for purification. Detailed procedural documentation, as emphasized in , ensures reproducibility. Cross-referencing crystallographic databases (e.g., Cambridge Structural Database, CSD) can validate structural outcomes .

What advanced spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are indispensable. For instance, utilized FT-IR, UV-Vis, and single-crystal X-ray diffraction to confirm metal-ligand coordination in pyrimidine-based complexes. Mass spectrometry (HRMS) further validates molecular weight and purity. Researchers should prioritize multi-technique corroboration to avoid misinterpretation, as outlined in ’s guidelines for data analysis .

How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies require controlled experiments under thermal, photolytic, and pH variations. For example, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor thermal degradation (). ’s safety protocols recommend inert-atmosphere handling for air-sensitive compounds. Long-term stability should be assessed via accelerated aging studies, with HPLC or NMR tracking decomposition products .

What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations, as applied in , can predict electronic structure, HOMO-LUMO gaps, and charge distribution. Software like Gaussian or ORCA, combined with crystallographic data, enhances accuracy. Researchers should validate computational models against experimental spectroscopic data (e.g., UV-Vis absorption bands) to ensure reliability .

How can contradictory data in ligand-binding studies of this compound be resolved?

Methodological Answer:

Contradictions often arise from experimental variability (e.g., buffer composition, ionic strength). advises rigorous statistical analysis (e.g., ANOVA) to identify outliers. Replicating experiments under standardized conditions, as per ’s guidelines for experimental design, minimizes artifacts. Cross-validation with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can resolve binding affinity discrepancies .

What strategies ensure reproducibility in biological activity assays involving this compound?

Methodological Answer:

Adopt cell-line authentication and standardized assay protocols (e.g., MTT for cytotoxicity). ’s metal-complex studies used triplicate measurements to ensure statistical significance. Pre-treat compounds to exclude solvent interference (e.g., DMSO controls). emphasizes documenting all variables (e.g., incubation time, temperature) to align with FAIR data principles .

How can mechanistic insights into this compound’s reactivity be derived?

Methodological Answer:

Kinetic isotope effects (KIE) and intermediate trapping (e.g., using radical scavengers) elucidate reaction pathways. For example, combined experimental kinetics with DFT to study proton transfer mechanisms. Advanced techniques like in-situ IR or EPR spectroscopy can capture transient intermediates .

What methodologies are recommended for studying this compound’s interactions with biological macromolecules?

Methodological Answer:

Molecular docking (AutoDock/Vina) and molecular dynamics (MD) simulations predict binding modes. ’s analysis of imidazo-pyrimidine derivatives used Lipinski’s Rule of Five to assess bioavailability. Experimental validation via circular dichroism (CD) or fluorescence quenching provides complementary data .

How can researchers leverage crystallographic data to design novel this compound derivatives?

Methodological Answer:

Mining CSD entries ( ) identifies common synthons (e.g., carboxylic acid-aminopyrimidine interactions). Substituent effects on crystal packing can be modeled using Mercury software. ’s metal-coordination studies demonstrate how steric/electronic modifications alter supramolecular architectures .

What best practices should guide the design of multi-step syntheses involving this compound?

Methodological Answer:

Adopt ’s framework for experimental planning: define milestones (e.g., intermediate yields), allocate tasks, and mitigate risks (e.g., side reactions). Use Design of Experiments (DoE) to optimize reaction sequences. stresses peer-review of protocols to identify oversights early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.